tert-butyl N-(3-amino-2-fluoropropyl)carbamate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3-amino-2-fluoropropyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-amino-2-fluoropropanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran or dimethylformamide .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(3-amino-2-fluoropropyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The fluorine atom in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium cyanide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
tert-Butyl N-(3-amino-2-fluoropropyl)carbamate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of tert-butyl N-(3-amino-2-fluoropropyl)carbamate involves its interaction with specific molecular targets and pathways. The compound acts as a protecting group for amines, which can be installed and removed under relatively mild conditions. This property makes it useful in peptide synthesis and other applications where selective protection and deprotection of functional groups are required .
Comparison with Similar Compounds
- tert-Butyl N-(3-amino-2-hydroxypropyl)carbamate
- tert-Butyl N-(3-amino-2-chloropropyl)carbamate
- tert-Butyl N-(3-amino-2-bromopropyl)carbamate
Comparison: tert-Butyl N-(3-amino-2-fluoropropyl)carbamate is unique due to the presence of the fluorine atom, which imparts distinct reactivity and selectivity compared to its analogs with different halogens or hydroxyl groups. The fluorine atom enhances the compound’s stability and influences its chemical behavior, making it particularly valuable in specific research and industrial applications .
Properties
CAS No. |
1780656-45-2 |
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Molecular Formula |
C8H17FN2O2 |
Molecular Weight |
192.23 g/mol |
IUPAC Name |
tert-butyl N-(3-amino-2-fluoropropyl)carbamate |
InChI |
InChI=1S/C8H17FN2O2/c1-8(2,3)13-7(12)11-5-6(9)4-10/h6H,4-5,10H2,1-3H3,(H,11,12) |
InChI Key |
SFZLTHKXGXQZCY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CN)F |
Purity |
95 |
Origin of Product |
United States |
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